molecular formula C12H18ClNS B14414208 2-(2-Phenylsulfanylethyl)pyrrolidine;hydrochloride CAS No. 86026-71-3

2-(2-Phenylsulfanylethyl)pyrrolidine;hydrochloride

Cat. No.: B14414208
CAS No.: 86026-71-3
M. Wt: 243.80 g/mol
InChI Key: IDLZRLIOCIVIPA-UHFFFAOYSA-N
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Description

2-(2-Phenylsulfanylethyl)pyrrolidine;hydrochloride is a chemical compound that belongs to the class of heterocyclic amines It features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a phenylsulfanyl group attached to an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylsulfanylethyl)pyrrolidine;hydrochloride typically involves the reaction of pyrrolidine with 2-bromoethyl phenyl sulfide under basic conditions. The reaction proceeds via nucleophilic substitution, where the pyrrolidine nitrogen attacks the electrophilic carbon of the bromoethyl phenyl sulfide, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is isolated as its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylsulfanylethyl)pyrrolidine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitrogen can be alkylated or acylated using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: N-alkylated or N-acylated pyrrolidine derivatives.

Scientific Research Applications

2-(2-Phenylsulfanylethyl)pyrrolidine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Phenylsulfanylethyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of the target protein. The pyrrolidine ring can also participate in binding interactions, contributing to the overall binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog without the phenylsulfanyl group.

    Phenylsulfanylethylamine: Lacks the pyrrolidine ring but contains the phenylsulfanyl group.

    Thiophene: A sulfur-containing heterocycle with aromatic properties.

Uniqueness

2-(2-Phenylsulfanylethyl)pyrrolidine;hydrochloride is unique due to the combination of the pyrrolidine ring and the phenylsulfanyl group. This dual functionality allows for a broader range of chemical reactivity and biological activity compared to its simpler analogs. The presence of the phenylsulfanyl group enhances the compound’s ability to participate in specific interactions, making it a valuable tool in various research applications.

Properties

CAS No.

86026-71-3

Molecular Formula

C12H18ClNS

Molecular Weight

243.80 g/mol

IUPAC Name

2-(2-phenylsulfanylethyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C12H17NS.ClH/c1-2-6-12(7-3-1)14-10-8-11-5-4-9-13-11;/h1-3,6-7,11,13H,4-5,8-10H2;1H

InChI Key

IDLZRLIOCIVIPA-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CCSC2=CC=CC=C2.Cl

Origin of Product

United States

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